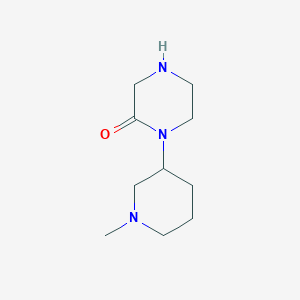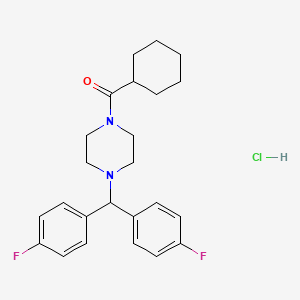
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with cyclohexylmethanone under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on an industrial scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include halogenated analogs and bases such as sodium hydride or potassium carbonate.
Oxidation and reduction: Typical oxidizing agents might include potassium permanganate or chromium trioxide, while reducing agents could involve lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halogenated compounds can yield various substituted piperazine derivatives .
科学的研究の応用
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride has several scientific research applications:
作用機序
The mechanism of action of (4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride involves its binding to the cannabinoid CB1 receptor. As an inverse agonist, it reduces the basal activity of the receptor, leading to decreased G protein coupling and reduced signaling . This action is thought to contribute to its potential antiobesity effects by modulating appetite and energy balance .
類似化合物との比較
Similar Compounds
Rimonabant (SR141716A): A first-generation CB1 inverse agonist with significant psychiatric side effects.
Otenabant and Taranabant: Other first-generation CB1 inverse agonists with similar issues.
LDK1203 and LDK1222: Analogous compounds with different substitutions on the piperazine ring.
Uniqueness
(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride is unique due to its distinct chemical scaffold, which offers the potential for reduced central activity and fewer psychiatric side effects compared to first-generation CB1 inverse agonists . This makes it a promising candidate for further development in the field of antiobesity drugs .
特性
分子式 |
C24H29ClF2N2O |
|---|---|
分子量 |
434.9 g/mol |
IUPAC名 |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-cyclohexylmethanone;hydrochloride |
InChI |
InChI=1S/C24H28F2N2O.ClH/c25-21-10-6-18(7-11-21)23(19-8-12-22(26)13-9-19)27-14-16-28(17-15-27)24(29)20-4-2-1-3-5-20;/h6-13,20,23H,1-5,14-17H2;1H |
InChIキー |
PIXRWNJNSRDZGQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-methyl-3-[2-(methylsulfanyl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13324133.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13324138.png)
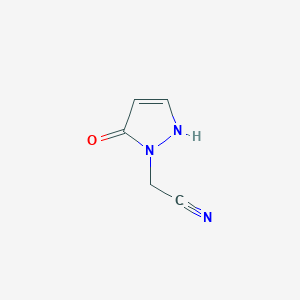
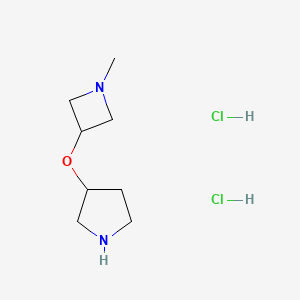
![2-({[(1R)-1-phenylethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13324152.png)
![11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B13324155.png)

![5-(6-Chloropyridin-3-yl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B13324162.png)
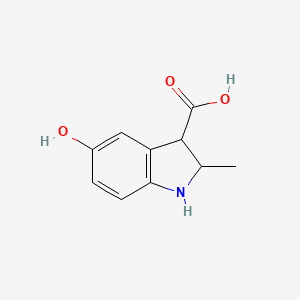
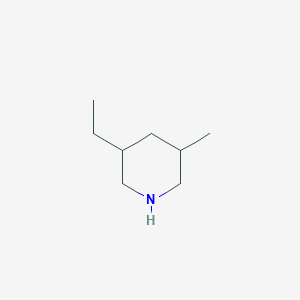
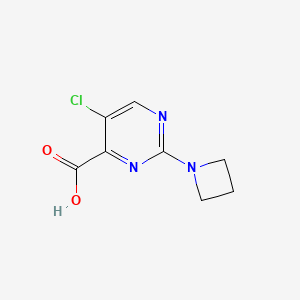
![7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13324194.png)

